2-Norbornanone dimethyl ketal
Description
Classical Ketalization Routes from 2-Norbornanone
The most direct method for synthesizing 2-norbornanone dimethyl ketal involves the reaction of 2-norbornanone with an excess of methanol (B129727) or an orthoformate in the presence of an acid catalyst. ontosight.ai This reaction is a reversible process, necessitating methods to drive the equilibrium toward the product.
Acid-Catalyzed Alkyl Orthoformate Mediated Ketalization
A highly effective method for the formation of dimethyl ketals is the reaction of the parent ketone with trimethyl orthoformate, typically facilitated by a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol, which is generated in situ or added. The use of trimethyl orthoformate is advantageous as it acts as both a reagent and a dehydrating agent, consuming the water byproduct to drive the reaction to completion.
Commonly used acid catalysts include p-toluenesulfonic acid (p-TSA) and sulfuric acid. ontosight.ai The reaction is generally performed under anhydrous conditions to favor the formation of the ketal.
Solvent Effects and Reaction Optimization
The choice of solvent plays a critical role in the efficiency of ketalization. While the reaction can be run in neat methanol, which serves as both solvent and reagent, inert cosolvents are often employed. Non-polar solvents can be beneficial, particularly when using a Dean-Stark apparatus to physically remove the water byproduct, thereby shifting the equilibrium towards the ketal. However, a study on the conversion of dimethyl ketals to methyl enol ethers noted that polar aprotic solvents like acetonitrile (B52724) can facilitate related transformations, suggesting that solvent polarity impacts the stability of charged intermediates that may form during the reaction. nsf.gov For the oxidation of 2-exo-norbornyl formate (B1220265) to 2-norbornanone, acetone (B3395972) has been identified as a superior solvent for chromic acid oxidations, highlighting the importance of solvent choice in precursor synthesis as well. orgsyn.org Optimization often involves balancing reaction time, temperature, and the amount of catalyst and dehydrating agent to maximize yield and minimize side reactions.
Preparation of Substituted Norbornanone Dimethyl Ketals
The synthesis of substituted norbornanone dimethyl ketals allows for the introduction of additional functionality and complexity, expanding their utility in synthetic campaigns.
Synthesis of Methyl-Substituted Norbornanone Ketal Analogues
The synthesis of ketals from methyl-substituted norbornanones follows similar acid-catalyzed pathways. For instance, the ketalization of 5-ethylenedioxy-3,3-dimethyl-2-norbornanone has been documented, though using ethylene (B1197577) glycol to form a cyclic ketal rather than a dimethyl ketal. cdnsciencepub.com The principles remain the same, involving acid catalysis to protect the ketone functionality. The presence of methyl groups can introduce steric hindrance, potentially affecting reaction rates, and their electronic effects might subtly influence the reactivity of the carbonyl group.
Table 1: Examples of Ketalization of Substituted Norbornanones
| Starting Material | Reagents | Product | Yield | Reference |
| 6-Oxo-endo-2-norbornanecarboxylic acid | Ethylene glycol, p-TSA | 6-Ethylenedioxy-endo-2-norbornanecarboxylic acid | High | cdnsciencepub.com |
| 5-Ethylenedioxy-2-norbornanone | Methyltriphenylphosphonium bromide, n-BuLi | 5-Ethylenedioxy-2-methylenenorbornane | Not specified | cdnsciencepub.com |
| Fenchone (1,3,3-trimethyl-2-norbornanone) | Ethylene glycol, p-TSA | Fenchone ethylene ketal | 76% | cdnsciencepub.com |
Derivatization from Bicyclic Monoterpenes (e.g., Carene)
Natural products like (+)-3-carene serve as chiral starting materials for the synthesis of complex norbornane (B1196662) derivatives. researchgate.netdntb.gov.ua The synthesis involves a multi-step sequence, typically starting with the oxidative cleavage of the carene skeleton. Ozonolysis is a common method to break the double bond within the six-membered ring of carene, leading to intermediates that can be cyclized to form the norbornane framework. researchgate.net Once the substituted norbornanone precursor is obtained, it can be subjected to standard ketalization procedures as described previously to yield the corresponding dimethyl ketal. This strategy provides access to enantiomerically enriched norbornanone derivatives. dntb.gov.ua
Strategies for 2-Norbornanone Precursor Synthesis
The availability of the starting ketone, 2-norbornanone, is fundamental. Several high-yield methods for its synthesis have been developed.
A prevalent and efficient method is the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, such as acrylic acid or vinyl acetate. orgsyn.orgcanterbury.ac.nz When acrylic acid is used, the resulting 5-norbornene-2-carboxylic acid is hydrogenated and then oxidatively decarboxylated to give 2-norbornanone. google.comgoogle.com
Table 2: Comparison of 2-Norbornanone Synthesis Routes
| Precursors | Key Steps | Final Product | Overall Yield | Reference |
| Cyclopentadiene, Vinyl Acetate | Diels-Alder, Hydrogenation, Saponification, Oxidation | 2-Norbornanone | Moderate | orgsyn.org |
| Cyclopentadiene, Formic Acid | Diels-Alder, Direct Oxidation of formate ester | 2-Norbornanone | ~85% | orgsyn.org |
| Cyclopentadiene, Acrylic Acid | Diels-Alder, Hydrogenation, Oxidative Decarboxylation | 2-Norbornanone | High | canterbury.ac.nzgoogle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxybicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-10-9(11-2)6-7-3-4-8(9)5-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQURPPICIBDUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2CCC1C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908680 | |
| Record name | 2,2-Dimethoxybicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10395-51-4 | |
| Record name | 2-Norbornanone dimethyl ketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010395514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethoxybicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethoxybicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2 Norbornanone Dimethyl Ketal
Strategies for 2-Norbornanone Precursor Synthesis
Oxidation of 2-exo-Norbornyl Formate (B1220265)
A well-established method for synthesizing 2-norbornanone involves the direct oxidation of 2-exo-norbornyl formate. orgsyn.org This procedure utilizes a chromic acid solution in acetone (B3395972) to effect the transformation. The reaction is typically conducted at a controlled temperature of 20–30°C. orgsyn.org The formate ester can be prepared from the Diels-Alder adduct of cyclopentadiene (B3395910) and vinyl acetate, followed by hydrogenation and formylation. orgsyn.org This direct oxidation of the formate ester to the ketone offers a more efficient route compared to methods that require saponification to the alcohol followed by oxidation. orgsyn.org
Hydration and Oxidation of Norbornene
An alternative and efficient two-step process to produce 2-norbornanone begins with the hydration of norbornene. researchgate.netlookchem.com This initial step can be effectively promoted by sulfuric acid to yield 2-norbornanol. researchgate.netlookchem.com The challenge of norbornene sublimation during this process can be mitigated by the addition of sublimation inhibitors, leading to a significantly improved yield of the alcohol under milder conditions. researchgate.netlookchem.com
The subsequent step involves the oxidation of the resulting 2-norbornanol. A highly selective and efficient method for this oxidation utilizes a triple-component catalyst system composed of 4-hydroxy-TEMPO, copper chloride (CuCl), and a tertiary amine base. researchgate.netlookchem.com This catalytic system demonstrates high atom efficiency and yields for the conversion of 2-norbornanol to 2-norbornanone. researchgate.netlookchem.com
Thermodynamic Aspects of Ketal Formation and Hydrolysis
The stability and reactivity of 2-norbornanone dimethyl ketal are intrinsically linked to the thermodynamics of its formation from 2-norbornanone and its hydrolysis back to the parent ketone. These thermodynamic properties are significantly influenced by the inherent ring strain of the norbornane (B1196662) framework.
Enthalpies of Hydrolysis of Norbornyl Ketals
Below is a table summarizing the experimental enthalpies of hydrolysis for a selection of norbornyl ketals.
| Compound | Enthalpy of Hydrolysis (kcal/mol) |
| This compound | -4.85 |
| 1-Methyl-2-norbornanone dimethyl ketal | -5.13 |
| exo-3-Methyl-2-norbornanone dimethyl ketal | -4.96 |
| endo-3-Methyl-2-norbornanone dimethyl ketal | -6.17 |
| 3,3-Dimethyl-2-norbornanone dimethyl ketal | -8.07 |
| Camphor (B46023) dimethyl ketal | -9.05 |
| Data sourced from Wiberg, K. B., & Cunningham, W. C. (1990). Thermochemical studies of carbonyl reactions. 4. Enthalpies of hydrolysis of norbornyl ketals. The Journal of Organic Chemistry, 55(3), 679–684. acs.org |
Quantitative Assessment of Ring Strain in Norbornane Systems through Ketal Hydrolysis
The hydrolysis of ketals provides a valuable method for quantitatively assessing the ring strain in cyclic systems like norbornane. acs.orgresearchgate.net Ring strain arises from deviations from ideal bond angles and conformations, leading to an increase in the molecule's internal energy. wikipedia.org The relief of this strain upon conversion of the tetrahedral ketal carbon to a trigonal ketone carbon contributes significantly to the enthalpy of the hydrolysis reaction. acs.org
By comparing the experimental enthalpies of hydrolysis with those calculated for strain-free model compounds, it is possible to quantify the strain energy of the norbornane system. acs.org For instance, the strain energy of norbornane itself has been estimated to be around 17.2 kcal/mol. researchgate.net The differences in the enthalpies of hydrolysis among various substituted norbornanones and their corresponding ketals can be directly correlated to the changes in steric and strain interactions within these rigid bicyclic structures. acs.orgosti.gov This makes the study of ketal hydrolysis a powerful tool for understanding the subtle energetic effects of substitution on the strained norbornane framework.
Mechanistic Investigations of Reactions Involving 2 Norbornanone Dimethyl Ketal
Mechanism of Ketal Hydrolysis
Ketals serve as crucial protecting groups for carbonyl compounds in organic synthesis due to their stability against nucleophiles and bases. organic-chemistry.org The removal, or deprotection, of the ketal group is typically achieved through acid-catalyzed hydrolysis, which regenerates the original ketone.
The acid-catalyzed hydrolysis of 2-norbornanone dimethyl ketal proceeds through a well-established mechanistic pathway involving protonation and the formation of an oxocarbenium ion intermediate. masterorganicchemistry.com The process is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst (H₃O⁺), converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com
The heat of hydrolysis for this compound in the liquid phase has been determined through calorimetry, as shown in the table below.
| Reaction | Quantity | Value (kJ/mol) | Method |
| This compound + H₂O = Bicyclo[2.2.1]heptan-2-one + 2 CH₃OH | ΔrH° | 1.42 ± 0.17 | Calorimetry |
| Data sourced from the NIST WebBook. nist.gov |
The key intermediate in the acid-catalyzed cleavage of ketals is the oxocarbenium ion. masterorganicchemistry.com In the case of this compound, the departure of the first methanol (B129727) molecule results in a planar, sp²-hybridized carbocation, which is stabilized by the lone pair of electrons on the remaining oxygen atom. The existence of this intermediate has been firmly established through kinetic studies and trapping experiments. For instance, studies on acetophenone (B1666503) dimethyl ketals have successfully trapped the analogous oxocarbenium ion with bisulfite ion, providing direct evidence for its formation during hydrolysis. masterorganicchemistry.com The formation of this oxocarbenium ion is the rate-determining step in the hydrolysis mechanism. masterorganicchemistry.com
Transition Metal-Catalyzed Transformations
Transition metal complexes catalyze a variety of transformations involving ketals, enabling the formation of useful synthetic intermediates like enol ethers or facilitating complex rearrangements.
A notable transformation of this compound is its conversion to the corresponding methyl enol ether using a manganese silyl (B83357) complex. The reaction of (CO)₅MnSi(CH₃)₃ with dimethyl ketals provides a clean, non-acidic route to methyl enol ethers. nsf.gov The proposed mechanism involves the initial silylation of a ketal oxygen by the manganese silyl reagent to form an oxonium ion pair intermediate. nsf.gov A subsequent proton transfer from the carbon adjacent to the cationic center to the manganese anion generates the methyl enol ether, along with trimethylsilanol (B90980) (or its corresponding methoxytrimethylsilane) and the metal hydride (CO)₅MnH. nsf.gov
For this compound, this reaction yields a mixture of regioisomeric enol ethers.
| Reactant | Reagent | Conditions | Product(s) | Yield (%) |
| This compound | (CO)₅MnSi(CH₃)₃ | Acetonitrile (B52724), 50 °C, 4 h | 2-Methoxybicyclo[2.2.1]hept-2-ene & 2-Methoxybicyclo[2.2.1]hept-1-ene | >95 |
| Data sourced from J. Am. Chem. Soc. 1982, 104, 15, 4291–4297. nsf.gov |
This method is particularly advantageous as it avoids the harsh acidic conditions typically required for enol ether synthesis from ketals, which could compromise other functional groups in the molecule. nsf.gov
The intramolecular reaction of cyclic ketals with metal carbenoids can generate oxonium ylide intermediates, which are prone to undergo characteristic rearrangements. acs.orgunh.edu These reactions are often catalyzed by rhodium(II) or copper complexes. The generated oxonium ylide, a species containing a positively charged oxygen adjacent to a negatively charged carbon, can rearrange via several pathways. acs.orgrsc.org
For a system like this compound, the potential pathways for the oxonium ylide intermediate include:
nsf.govCurrent time information in Birmingham, GB.-Shift (Stevens Rearrangement): This involves the migration of a group to the adjacent carbanionic center. This pathway is formally symmetry-forbidden and is often proposed to occur via a cleavage-recombination mechanism. nih.gov
nsf.govacs.org-Sigmatropic Rearrangement: A symmetry-allowed process that is common in allylic and propargylic systems. rsc.org
β-Elimination: This pathway can occur when neither of the 1,2-shift pathways is favored, leading to the formation of an enol ether. unh.edu
The specific product distribution depends on factors such as the ketal ring size and the presence of stabilizing groups. acs.org Studies on related cyclic ketals show that smaller ring sizes tend to favor the formation of bridged bicyclic products, while larger ketals favor a 1,2-shift to the ketal carbon. acs.orgunh.edu
Nucleophilic Additions and Substitutions
Ketals are generally resistant to nucleophilic attack under neutral or basic conditions. organic-chemistry.org However, in the presence of a Lewis acid, the ketal can be activated towards nucleophilic substitution. Reagents such as trimethylsilyl (B98337) iodide ((CH₃)₃SiI) can react with dimethyl ketals to produce the corresponding ketone, along with methoxytrimethylsilane (B155595) and methyl iodide. nsf.gov The likely mechanism involves the formation of an oxonium ion, similar to the initial step of acid-catalyzed hydrolysis. The iodide anion then acts as a nucleophile, attacking the methyl group of the activated intermediate to afford the final products. nsf.gov
Similarly, catalytic amounts of silyl triflates, such as (CH₃)₃SiOSO₂CF₃, can promote nucleophilic attack at the dimethyl ketal carbon, facilitating the substitution of a methoxy group. nsf.gov These reactions highlight that while this compound is a stable entity, its reactivity can be unlocked through appropriate activation, allowing for nucleophilic substitution at positions that are otherwise inert.
Regioselectivity and Stereoselectivity in Carbonyl Addition
While the dimethyl ketal of 2-norbornanone protects the carbonyl group from direct nucleophilic attack, the underlying ketone, 2-norbornanone, is a well-studied substrate for carbonyl addition reactions. The facial selectivity of nucleophilic attack on 2-norbornanone is a key aspect of its reactivity. Due to the steric hindrance of the ethano bridge, nucleophiles preferentially attack from the exo face.
In a related context, the reaction of this compound with pentacarbonyl(trimethylsilyl)manganese(I) ((CO)₅MnSi(CH₃)₃) provides insight into reactions at the ketal carbon. This reaction leads to the formation of the corresponding methyl enol ether. nsf.gov
Table 1: Reaction of this compound with (CO)₅MnSi(CH₃)₃
| Reactant | Reagent | Product | Yield |
|---|---|---|---|
| This compound | (CO)₅MnSi(CH₃)₃ | 2-methoxy-2-norbornene | 60% |
This transformation highlights the reactivity of the ketal under specific conditions, leading to a product of formal elimination rather than addition to a carbonyl. The regioselectivity is dictated by the formation of the more stable enol ether.
Intermolecular and Intramolecular Competition Studies
Competition studies are instrumental in elucidating the relative reactivities and mechanisms of chemical reactions. While specific intermolecular and intramolecular competition studies involving this compound are not extensively documented in readily available literature, studies on related bicyclic systems provide valuable context. For instance, competition reactions in direct arylation have been used to probe the mechanism of C-H bond activation, where coordination of a carbonyl group to a metal center can direct the reaction. mit.edu Although the ketal in this compound deactivates the adjacent carbon towards such transformations, understanding these principles is crucial for predicting its behavior in complex reaction mixtures.
Exchange and Rearrangement Processes
The bicyclo[2.2.1]heptane skeleton is prone to various exchange and rearrangement reactions, offering a rich field for mechanistic investigations.
Protium-Deuterium Exchange Kinetics in Bicyclo[2.2.1]heptanones
Base-catalyzed protium-deuterium exchange in bicyclo[2.2.1]heptanones is a powerful tool for probing the stereochemistry and reactivity of enolate intermediates. Extensive studies on a range of bicyclic ketones have revealed a general preference for exo-deuteration over endo-deuteration. This is attributed to the greater steric accessibility of the exo protons and the inherent strain in the bicyclic system that favors the formation of an exo enolate.
A comprehensive study on the kinetics of NaOD-catalyzed protium-deuterium exchange in various bicyclo[2.2.1]heptanones in 60% dioxane-D₂O at 25°C provides valuable comparative data. mcmaster.ca While this compound itself does not undergo this exchange at the C2 position due to the absence of enolizable protons, the data for the parent ketone and related structures are highly informative.
Table 2: Rates of Base-Catalyzed Protium-Deuterium Exchange in Bicyclo[2.2.1]heptanones
| Compound | Position of Exchange | Rate Constant (k, s⁻¹ M⁻¹) | Relative Rate |
|---|---|---|---|
| Norcamphor | exo-3 | 1.8 x 10⁻² | 1500 |
| Norcamphor | endo-3 | 1.2 x 10⁻⁵ | 1 |
| Camphor (B46023) | exo-3 | 1.3 x 10⁻⁴ | 10.8 |
| Camphenilone | exo-3 | 3.2 x 10⁻³ | 267 |
Data sourced from a study on base-catalyzed protium-deuterium exchange in bicyclo[2.2.1]heptanones. mcmaster.ca
The significant difference in exchange rates between the exo and endo protons underscores the stereoelectronic effects at play in this rigid bicyclic system.
Wagner-Meerwein Rearrangements in Norbornyl Systems
The Wagner-Meerwein rearrangement is a characteristic reaction of carbocations in norbornyl systems, involving a 1,2-shift of a carbon-carbon bond. wikipedia.org This rearrangement is driven by the relief of ring strain and the formation of a more stable carbocation. These rearrangements are fundamental in understanding the behavior of norbornyl derivatives under acidic conditions or in reactions proceeding through carbocationic intermediates. ontosight.ai
For instance, the conversion of isoborneol (B83184) to camphene (B42988) is a classic example of a Wagner-Meerwein rearrangement. wikipedia.org While the dimethyl ketal of 2-norbornanone is generally stable under neutral and basic conditions, acidic hydrolysis to regenerate the ketone can be accompanied by Wagner-Meerwein rearrangements if the conditions are harsh enough to promote carbocation formation from the alcohol intermediate or the parent ketone. The presence of the ketal itself, however, generally prevents rearrangements that would be initiated at the C2 position under non-hydrolytic conditions.
Stereochemical Aspects and Studies of 2 Norbornanone Dimethyl Ketal
Stereoselectivity in Nucleophilic Attack on Norbornanone Derivatives
The stereochemical course of nucleophilic additions to the carbonyl group of 2-norbornanone and its derivatives is a subject of significant academic and synthetic interest. The facial selectivity of the attack is primarily dictated by steric and electronic factors inherent to the bicyclic structure.
The bicyclo[2.2.1]heptane skeleton of norbornanone derivatives presents two distinct faces for nucleophilic attack at the C2 position: the exo face, which is less sterically hindered, and the endo face, which is encumbered by the C5 and C6 methylene (B1212753) bridges. Consequently, nucleophilic attack predominantly occurs from the exo face. This preference is a well-established principle in norbornane (B1196662) chemistry.
For instance, the reduction of 2-norbornanone with sodium borohydride (B1222165) yields a mixture of exo- and endo-norborneol, with the exo isomer being the major product. This outcome is attributed to the nucleophile approaching from the less sterically congested exo face. The steric hindrance posed by the hydrogen atoms at the C5 and C6 positions shields the endo face, making the exo trajectory more favorable. This inherent facial bias is a key consideration in the design of stereoselective syntheses involving norbornanone scaffolds. While direct studies on 2-norbornanone dimethyl ketal are less common, the principles of steric hindrance governing the parent ketone are expected to influence reactions at adjacent centers or upon conversion of the ketal back to the ketone.
Organometallic reagents, being potent nucleophiles, also exhibit a high degree of stereoselectivity in their additions to norbornanone derivatives. The choice of the organometallic reagent and reaction conditions can influence the diastereomeric ratio of the products. The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon, leading to the formation of alcohols.
In reactions with α,β-unsaturated ketones containing a bicyclic framework, organometallic reagents such as organolithium compounds can add in a highly regioselective and stereoselective manner. For example, vinyl lithium has been shown to attack the carbonyl group of an enone from the less hindered face, resulting in the formation of a single stereoisomer. This stereocontrol is crucial in the synthesis of complex molecules where the creation of specific stereocenters is required.
While specific data on organometallic additions to this compound is scarce, it is anticipated that reactions proceeding through an SN1-type mechanism involving an oxocarbenium ion intermediate would also be subject to the steric directing effects of the norbornane skeleton, favoring nucleophilic attack from the exo face.
Influence of Remote Substituents on Stereochemical Control
A fascinating aspect of the rigid norbornane system is the ability of remote substituents to influence the stereochemical outcome at a distant reaction center. These long-range effects can be transmitted through the rigid framework via steric or electronic interactions, overriding the inherent facial selectivity.
Studies on substituted bicyclo[2.2.1]heptane systems have shown that substituents at the C5, C6, or C7 positions can significantly alter the exo/endo selectivity of nucleophilic attack at C2. For example, a bulky substituent at the C7 position can further enhance the preference for exo attack by increasing the steric hindrance on the endo face. Conversely, substituents capable of chelation or other electronic interactions with the incoming reagent can sometimes favor the otherwise disfavored endo attack.
In the context of bicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives, a high degree of exo-facial selectivity has been observed in selective monohydrolysis, even though the reaction center is one covalent bond away from the bicyclic ring. This suggests that the subtle differences in the steric environment between the exo and endo faces can have a profound impact on reactivity and selectivity even at a distance. These findings underscore the importance of considering the entire molecular structure when predicting stereochemical outcomes in reactions involving norbornanone derivatives.
Kinetic versus Thermodynamic Control in Ketal-Derived Reactions
The concepts of kinetic and thermodynamic control are crucial in understanding the product distribution in reactions where multiple stereoisomeric products can be formed. A reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the products, favoring the product that is formed fastest. In contrast, a reaction is under thermodynamic control when the product ratio is determined by the relative stabilities of the products, favoring the most stable product. This is typically achieved under conditions that allow for equilibration between the products.
In the context of reactions involving derivatives of 2-norbornanone, such as the formation of enolates, the choice of reaction conditions can dictate whether the kinetic or thermodynamic enolate is formed. The kinetic enolate is typically formed by deprotonation of the less substituted α-carbon using a strong, sterically hindered base at low temperatures. The thermodynamic enolate, which is the more substituted and more stable enolate, is favored under conditions that allow for equilibrium, such as using a weaker base at higher temperatures.
The formation and hydrolysis of acetals, including this compound, can also be subject to kinetic and thermodynamic control. For instance, in the reaction of aldehydes with D-glucitol, a 2,3-O-monoacetal is formed under kinetic control, which can then rearrange to the more stable 2,4-acetal under thermodynamic control. This highlights that the initially formed product in ketal-related reactions may not always be the most stable one.
| Condition | Favored Product | Rationale |
| Low Temperature, Short Reaction Time | Kinetic Product | The reaction is irreversible, and the product that forms via the lower activation energy pathway predominates. |
| High Temperature, Long Reaction Time | Thermodynamic Product | The reaction is reversible, allowing for equilibration to the most stable product. |
Applications in Enantioselective Synthesis through Chiral Derivatization
The rigid, chiral scaffold of norbornanone and its derivatives makes them excellent starting materials for the development of chiral auxiliaries for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.
Compounds structurally similar to norbornanone, such as camphor (B46023), have been extensively used to create highly effective chiral auxiliaries. These auxiliaries have been successfully applied in a variety of stereoselective transformations, including Diels-Alder reactions, alkylations, and aldol (B89426) reactions. For example, chiral auxiliaries derived from camphor have been shown to induce high levels of diastereoselectivity in the alkylation of enolates.
The derivatization of 2-norbornanone to form chiral auxiliaries is a promising strategy for enantioselective synthesis. By attaching a chiral moiety to the norbornanone framework, it is possible to create a directing group that can effectively control the facial selectivity of reactions on a tethered substrate. The predictable stereochemistry of the norbornane skeleton provides a reliable platform for the design of new and efficient chiral auxiliaries. The synthesis of enantiomerically pure bicyclo[2.2.1]heptan-2,5-diones from norbornene derivatives highlights the utility of this system in accessing valuable chiral building blocks.
| Chiral Auxiliary Source | Application | Stereochemical Outcome |
| Camphor | Diels-Alder Reactions | High diastereofacial selectivity |
| Camphor | Enolate Alkylation | High diastereoselectivity |
| Norbornene Derivatives | Synthesis of Chiral Building Blocks | Access to enantiomerically pure diones |
Applications of 2 Norbornanone Dimethyl Ketal in Complex Organic Synthesis
Protective Group Strategies in Multi-Step Syntheses
In the intricate process of synthesizing complex molecules, it is often necessary to prevent a functional group from reacting while transformations are carried out elsewhere in the molecule. This is the role of a protecting group. The dimethyl ketal of 2-norbornanone is an excellent choice for protecting the ketone functionality due to its stability under a wide range of reaction conditions where the unprotected ketone would be reactive.
The primary function of converting 2-norbornanone to its dimethyl ketal is to mask the electrophilic nature of the carbonyl carbon. Ketones are susceptible to attack by a wide array of nucleophiles, including organometallics (like Grignard reagents), hydrides, and enolates. By converting the ketone to a dimethyl ketal, which is a type of acetal (B89532), its reactivity is temporarily neutralized.
This protection is achieved by reacting 2-norbornanone with methanol (B129727) under acidic conditions. The resulting 2-norbornanone dimethyl ketal is stable to strongly nucleophilic and basic conditions, such as those employed in Grignard reactions, hydride reductions, or reactions involving strong bases like lithium diisopropylamide (LDA). This allows chemists to perform modifications on other parts of the molecule without unintended reactions at the carbonyl site. Once the desired transformations are complete, the original ketone can be regenerated by simple acid-catalyzed hydrolysis.
A key concept in advanced organic synthesis is "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others. This strategy provides chemists with precise control over the sequence of reactions in a multi-step synthesis. This compound fits seamlessly into this strategy as an acid-labile protecting group.
The ketal is readily cleaved under mild acidic conditions. This allows it to be removed without affecting other protecting groups that are stable to acid but labile to different conditions. For example, a silyl (B83357) ether protecting group (like TBDMS) can be removed with a fluoride (B91410) source, a benzyl (B1604629) ether can be cleaved by hydrogenolysis, and an Fmoc group can be removed with a base. The stability of the dimethyl ketal to these specific conditions makes it orthogonal to these other common protecting groups. This orthogonality is a powerful tool, enabling the construction of highly complex molecules with multiple sensitive functional groups.
The following table illustrates the concept of orthogonal deprotection with this compound and other common protecting groups:
| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal to Dimethyl Ketal? |
|---|---|---|---|
| This compound | Ketone | Mild Acid (e.g., aq. HCl, PTSA) | - |
| TBDMS Ether | Alcohol | Fluoride Source (e.g., TBAF) | Yes |
| Benzyl (Bn) Ether | Alcohol | Hydrogenolysis (H₂, Pd/C) | Yes |
| Fmoc | Amine | Base (e.g., Piperidine) | Yes |
| Boc | Amine | Strong Acid (e.g., TFA) | No (Potentially) |
Building Block for Natural Product Synthesis
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane core makes 2-norbornanone and its derivatives, like the dimethyl ketal, valuable starting materials for the total synthesis of natural products.
Many natural products feature complex, bridged bicyclic or polycyclic ring systems. The synthesis of these intricate structures is a significant challenge. 2-Norbornanone provides a pre-formed, stereochemically defined bicyclo[2.2.1]heptane skeleton, which can be elaborated upon to construct these target molecules. By using 2-norbornanone as a starting material, chemists can significantly shorten synthetic routes and gain better control over the stereochemistry of the final product. The protection of the ketone as a dimethyl ketal is often a critical step in these syntheses, allowing for the manipulation of other parts of the scaffold before revealing the carbonyl for further reactions, such as Wittig olefination or Baeyer-Villiger oxidation.
While direct citation is sparse, the structural motifs found in certain insect pheromones suggest the utility of norbornanone-derived synthons. Bicyclic structures are present in the chemical language of insects, and the synthesis of these compounds is essential for studying their behavior and for developing environmentally benign pest management strategies. The synthesis of complex pheromones often requires chiral building blocks to achieve the specific stereochemistry required for biological activity. Chiral derivatives of 2-norbornanone can serve as key starting materials for constructing the carbon skeletons of certain bicyclic pheromones. The use of the dimethyl ketal protecting group would be instrumental in such multi-step syntheses, ensuring that other chemical transformations can proceed without interference from the ketone functionality.
Synthesis of Pharmaceutical Intermediates
The bicyclo[2.2.1]heptane framework, of which 2-norbornanone is a fundamental representative, is a recognized "bioisostere" in medicinal chemistry. This means it can be used to replace other groups (like phenyl rings) in drug molecules to improve properties such as potency, selectivity, and metabolic stability. The rigid structure of the norbornane (B1196662) core helps to lock the conformation of a drug molecule, which can lead to a more precise interaction with its biological target.
Several classes of pharmaceutical agents are built upon this bicyclic scaffold. For instance, the potent analgesic Epibatidine (B1211577) , an alkaloid originally isolated from the skin of a poison frog, contains a related azabicyclo[2.2.1]heptane core. Many synthetic routes to epibatidine and its analogues rely on building blocks with this bicyclic skeleton.
Furthermore, a critical class of antiviral drugs known as carbocyclic nucleosides (e.g., Abacavir, used to treat HIV) features a cyclopentane (B165970) ring in place of the sugar moiety of natural nucleosides. Synthetic routes to these drugs often start from norbornene derivatives, which are closely related to 2-norbornanone. The protection of a ketone as a dimethyl ketal within such a synthetic intermediate would be a standard and crucial step to allow for the controlled, stepwise construction of the final drug molecule. The bicyclo[2.2.1]heptane system has also been incorporated into modern drug candidates, including selective antagonists for the CXCR2 receptor, which are being investigated as potential treatments for metastatic cancer.
The following table summarizes key pharmaceutical applications where the bicyclo[2.2.1]heptane core, derived from precursors like 2-norbornanone, is a crucial structural element.
| Pharmaceutical Class/Compound | Therapeutic Area | Role of the Bicyclo[2.2.1]heptane Core |
|---|---|---|
| Epibatidine Analogues | Analgesics (Research) | Forms the core azabicyclic skeleton essential for activity. |
| Carbocyclic Nucleosides (e.g., Abacavir) | Antiviral (HIV) | Serves as a precursor to the carbocyclic ring that mimics the natural ribose sugar. |
| CXCR2 Antagonists | Oncology (Anti-metastasis) | Provides a rigid scaffold to orient functional groups for optimal receptor binding. |
Derivatives for Bioactive Compound Synthesis
The bicyclic ketal moiety is a key structural feature in a class of naturally occurring, bioactive compounds known as xyloketals. nih.gov These compounds, isolated from the mangrove fungus Xylaria sp., exhibit a range of biological activities, including acetylcholine (B1216132) esterase (AchE) inhibition, L-calcium channel inhibition, and neuroprotective effects. nih.gov The synthesis of derivatives based on the xyloketal scaffold is an active area of research aimed at developing new therapeutic agents.
Synthetic xyloketal B and its corresponding carboxylic acid derivative, xyloketal B acid, have been used as starting materials to generate a library of new compounds. mdpi.com These derivatives include a series of amides, benzoxazines, and amines. The synthesis of xyloketal amides, for example, is achieved through a condensation reaction between xyloketal B acid and various amines. mdpi.com
The bioactivity of these derivatives has been evaluated, particularly their ability to protect human umbilical vein endothelial cells (HUVECs) from injury induced by hydrogen peroxide (H₂O₂). The results of these studies provide insight into the structure-activity relationships of this class of compounds, highlighting how modifications to the core structure influence their protective effects. mdpi.com
| Compound | Derivative Type | Protective Rate at 10 μM (%) |
|---|---|---|
| Xyloketal B | Parent Compound | 25.4 |
| Xyloketal amide 1 | Amide | 34.2 |
| Xyloketal amide 5 | Amide | 31.1 |
| Xyloketal benzoxazine (B1645224) 16 | Benzoxazine | 29.9 |
| Xyloketal benzoxazine 20 | Benzoxazine | 40.1 |
Advanced Synthetic Methodologies Utilizing Ketal Reactivity
The stability of the ketal functional group makes it compatible with a variety of reaction conditions, including those employed in enzymatic processes and complex cascade reactions. This allows for the development of sophisticated synthetic strategies that build molecular complexity efficiently.
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the versatility of traditional organic reactions to create efficient pathways to complex molecules. mdpi.com This approach has been successfully applied to the asymmetric synthesis of xyloketals, which contain chiral polycyclic ketal cores. nih.govacs.org
A key strategy involves the use of a non-heme iron (NHI) dependent monooxygenase enzyme, ClaD, to perform a stereoselective benzylic hydroxylation on a resorcinol (B1680541) precursor. nih.gov This enzymatic transformation creates a chiral alcohol, which under mild conditions, spontaneously eliminates water to form a reactive ortho-quinone methide (o-QM) intermediate. nih.govresearchgate.net This highly reactive species is then "trapped" in a cycloaddition reaction with a chiral dienophile. This sequence allows for the rapid and stereocontrolled assembly of the pentacyclic core of (+)-xyloketal B. acs.org This method highlights how enzymes can be used to generate chiral synthons that are immediate precursors to complex ketal-containing natural products. nih.gov
| Step | Reaction Type | Key Reagent/Catalyst | Purpose |
|---|---|---|---|
| 1 | Biocatalytic Hydroxylation | ClaD Enzyme (whole-cell) | Creates a chiral benzylic alcohol from an iodinated resorcinol substrate. acs.org |
| 2 | Dehydration | Mild Conditions | Spontaneous formation of a reactive ortho-quinone methide (o-QM) intermediate. nih.gov |
| 3 | [4+2] Cycloaddition | Chiral Dienophile | Traps the o-QM to stereoselectively form the key cyclic ketal intermediate. acs.org |
The Schmidt reaction is a powerful tool for synthesizing nitrogen-containing compounds like amides and lactams from carbonyls or alcohols and hydrazoic acid. organic-chemistry.org An intramolecular version of this reaction is particularly useful for constructing complex nitrogen-containing heterocycles. researchgate.net While the classical Schmidt reaction targets ketones, recent advances have shown that ketals can also participate directly in intramolecular Schmidt-type reactions, offering unique advantages in controlling reaction outcomes. unc.edu
In this advanced methodology, an azido-ketal substrate is treated with a Lewis or protic acid. This initiates a cascade reaction that proceeds through a relatively stable iminium ether intermediate, rather than the strained, non-planar amide that would form from the corresponding ketone. unc.edu The subsequent intramolecular capture of this intermediate by the azide (B81097) group reliably leads to the formation of bridged heterocyclic products, specifically orthoamides. This method demonstrates superior regiochemical control compared to the reaction with the analogous ketones, which often yield mixtures of bridged and fused lactam products. unc.eduunc.edu
This transformation, where the ketal itself is the reactive partner in an acid-catalyzed cascade, showcases how protecting groups can be repurposed as directing or functional components in advanced synthetic strategies. The ability to reliably form complex bridged ring systems containing orthoamide functionalities opens new avenues for systematic study of these unique structures. unc.edu
| Substrate | Ketal Type | Product | Yield (%) |
|---|---|---|---|
| Azido-ketal 1a | 1,3-Dioxolane | Bridged Orthoamide 2a | 72 |
| Azido-ketal 1b | 1,3-Dioxane | Bridged Orthoamide 2b | 74 |
| Azido-ketal 1c | Dimethyl Ketal | Bridged Orthoamide 2c | 60 |
| Azido-ketal 1d | Di-isopropyl Ketal | Bridged Orthoamide 2d | 65 |
Theoretical and Computational Chemistry of Norbornane Derived Ketal Systems
Quantum Mechanical and Molecular Mechanics Calculations
Quantum mechanical (QM) and molecular mechanics (MM) calculations are fundamental tools for exploring the potential energy surface of molecules like 2-norbornanone dimethyl ketal. These methods allow for the detailed examination of molecular geometries, energies, and the transition states that connect them.
Conformational Analysis and Strain Energy Calculations
The conformational landscape of this compound is largely dictated by the rigid bicyclo[2.2.1]heptane skeleton. Unlike more flexible acyclic or monocyclic systems, the primary conformational variables involve the orientation of the dimethyl ketal group relative to the norbornane (B1196662) cage.
Molecular mechanics methods, such as MM3 and MM4, are well-suited for rapidly evaluating the steric and torsional strains associated with different conformers. These force-field based methods calculate the steric energy of a molecule by summing the energetic contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions. For the norbornane framework itself, the inherent ring strain is a significant factor, estimated to be around 17.2 kcal/mol. This strain arises from the deviation of bond angles from ideal tetrahedral geometry and eclipsing interactions.
Quantum mechanical calculations, particularly those employing density functional theory (DFT) with functionals like B3LYP or M06-2X, can provide more accurate energetic and geometric information. These methods explicitly solve the electronic structure of the molecule, offering a more fundamental description of the forces governing its conformation. For this compound, QM calculations would focus on the rotational barrier of the methoxy (B1213986) groups and the subtle puckering of the five- and six-membered rings within the bicyclic system. The relative energies of different conformers can be calculated to determine the most stable geometries.
Table 1: Calculated Strain Energies of Norbornane and Related Bicyclic Systems
| Compound | Calculation Method | Strain Energy (kcal/mol) |
| Norbornane | Experimental | 17.2 |
| Norbornane | G3(MP2) | 17.1 |
| Norbornene | Computational | 20.1 - 27.2 |
| Norbornadiene | Computational | 28.6 - 35.0 |
This table presents a compilation of reported strain energies for the parent norbornane system and its unsaturated analogs to provide context for the inherent strain in the this compound framework.
Modeling of Reaction Energetics and Transition States
Computational chemistry is invaluable for mapping the energy profiles of chemical reactions. For this compound, a key reaction is its hydrolysis back to 2-norbornanone and methanol (B129727). This reaction is acid-catalyzed and proceeds through a series of protonation, bond cleavage, and nucleophilic attack steps.
Quantum mechanical calculations can be used to locate the transition state structures for each elementary step of the hydrolysis mechanism. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition states, and products, a complete reaction energy profile can be constructed. The difference in energy between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.
For the hydrolysis of this compound, computational models would investigate the protonation of one of the methoxy oxygens, followed by the departure of a methanol molecule to form a resonance-stabilized oxocarbenium ion intermediate. The subsequent nucleophilic attack by water and final deprotonation steps can also be modeled. The calculated enthalpy of hydrolysis for this compound to 2-norbornanone and two equivalents of methanol in the liquid phase has been determined to be 22.97 ± 0.11 kJ/mol.
Studies on Electronic Structure and Reactivity
The electronic structure of this compound dictates its reactivity. Computational methods provide insights into the distribution of electrons within the molecule and how this influences its interactions with other chemical species.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
In the context of this compound, the HOMO is likely to be localized on the oxygen atoms of the ketal group, reflecting their non-bonding lone pair electrons. These orbitals are the highest in energy and are therefore the most available for donation to an electrophile. For instance, in an acid-catalyzed reaction, the HOMO of the ketal oxygen will interact with the LUMO of a proton (an empty 1s orbital).
The LUMO of this compound would be associated with the antibonding σ* orbitals of the C-O bonds. This orbital would be the primary acceptor of electron density from a nucleophile. FMO analysis can help to explain the regioselectivity of reactions involving the ketal.
Charge Distribution and Stability of Intermediates
The stability of intermediates is a key factor in determining the feasibility and pathway of a reaction. In the hydrolysis of this compound, the key intermediate is the oxocarbenium ion formed after the departure of a methoxy group.
Computational methods can be used to calculate the charge distribution in this intermediate. The positive charge is formally on the carbon atom of the former ketal, but it is delocalized through resonance with the remaining oxygen atom. The rigid norbornane framework can influence the stability of this carbocation. The geometry of the bicyclic system may affect the planarity of the carbocation, which in turn affects the degree of resonance stabilization.
Calculations of the electrostatic potential surface can visualize the charge distribution and identify the most electrophilic sites in the intermediate, predicting where a nucleophile is most likely to attack.
Computational Insights into Stereochemical Control
A hallmark of norbornane chemistry is the high degree of stereochemical control observed in its reactions. This is primarily due to the rigid, bicyclic structure which presents distinct steric environments on its exo and endo faces.
Computational modeling can quantify the energetic differences between exo and endo transition states. For reactions at the C2 position of the norbornane skeleton, attack of a reagent from the exo face is generally favored to avoid steric hindrance from the C7 methylene (B1212753) bridge and the rest of the bicyclic framework.
In the context of reactions involving the intermediates of this compound, such as the attack of a nucleophile on the oxocarbenium ion, computational studies can predict the preferred stereochemical outcome. By calculating the energies of the transition states for both exo and endo attack, the stereoselectivity of the reaction can be rationalized. For example, the attack of water during hydrolysis is expected to proceed from the less sterically hindered exo face.
These computational insights are crucial for understanding and predicting the stereochemical course of reactions involving norbornane-derived ketals and for the rational design of stereoselective syntheses.
Prediction of Exo/Endo Selectivity
The stereochemical outcome of reactions at the C2 position of the norbornane skeleton is often characterized by a preference for either exo or endo attack of reagents. In the context of this compound, this relates to reactions involving the ketal group or its precursor, the ketone. Computational models can predict this selectivity by calculating the transition state energies for both the exo and endo pathways.
Theoretical studies on related norbornane systems, such as the enolization of norcamphor, have demonstrated the utility of quantum mechanical methods in predicting stereoselectivity. nih.gov These calculations can assess the activation energies for the removal of exo and endo protons, which is analogous to considering the approach of a reagent from the exo or endo face. The pathway with the lower activation energy is predicted to be the major pathway, leading to the predominant stereoisomer.
The prediction of exo/endo selectivity is highly dependent on the computational method and basis set employed. For instance, Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are common methods used to investigate these systems. The choice of method can influence the calculated energy differences between transition states and, consequently, the predicted product ratios.
Table 1: Hypothetical Calculated Energy Barriers for Electrophilic Addition to the Enolate of 2-Norbornanone
| Approach | Transition State Energy (kcal/mol) | Predicted Major Product |
| Exo | 12.5 | Exo Isomer |
| Endo | 14.8 |
Note: This data is illustrative and based on trends observed in related norbornane systems.
Understanding Steric and Torsional Factors
The preference for exo attack in many reactions involving norbornane derivatives is a well-established empirical observation, often referred to as the "exo rule." This preference is rooted in the steric and torsional factors inherent to the bicyclic structure.
Steric Hindrance: The concave nature of the endo face of the norbornane skeleton results in significant steric hindrance. The C5 and C6 hydrogens, as well as the ethano bridge (C7), create a congested environment that disfavors the approach of a reagent from the endo direction. In contrast, the exo face is more open and accessible. In the case of this compound, the two methoxy groups of the ketal are positioned on the same side of the five-membered ring. While the ketal group itself introduces steric bulk, the fundamental asymmetry of the norbornane framework continues to influence reactivity.
Computational models can quantify these steric interactions by analyzing the distances between atoms in the calculated transition state structures. Shorter non-bonded distances on the endo face compared to the exo face would indicate greater steric repulsion and a higher energy transition state.
Torsional Strain: Torsional strain arises from the eclipsing of bonds on adjacent atoms. chemistrysteps.com In the context of reactions at C2 of the norbornane system, the formation of a transition state can lead to changes in the dihedral angles of the surrounding bonds. As a reaction proceeds, the geometry of the molecule distorts, and this can either increase or decrease the torsional strain.
Table 2: Illustrative Torsional and Steric Contributions to Activation Energy (ΔE) for Attack on a Norbornane System
| Factor | Exo Attack (kcal/mol) | Endo Attack (kcal/mol) |
| Steric Repulsion | 2.1 | 4.5 |
| Torsional Strain | 1.5 | 2.0 |
| Total Contribution | 3.6 | 6.5 |
Note: This data is hypothetical and serves to illustrate the relative contributions of steric and torsional factors.
Advanced Topics and Future Research Directions
Exploration of Novel Catalytic Systems for Ketal Transformations
The transformation of ketals, particularly their hydrolysis back to the parent ketone, is a fundamental reaction in organic synthesis where they are often used as protecting groups. google.com While traditionally catalyzed by acids, research is moving towards developing more sophisticated and milder catalytic systems to improve selectivity and compatibility with sensitive functional groups.
The mechanism of acid-catalyzed hydrolysis is well-understood to proceed via protonation of one of the ketal oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. researchgate.net This intermediate is then attacked by water to yield a hemiacetal, which subsequently breaks down to the ketone and a second alcohol molecule. The formation of the carboxonium ion is generally considered the rate-determining step. researchgate.net
Future research is focused on moving beyond conventional acid catalysis. Lewis acids, for instance, offer an alternative pathway for activating the ketal group. purdue.edunih.gov Cooperative catalysis, combining a Lewis acid with another catalytic species, represents a promising strategy. For example, a bifunctional catalyst featuring a Lewis acidic metal center to activate the ketone and an ammonium (B1175870) salt to interact with a reagent could dramatically increase reaction efficiency. nih.govresearchgate.net
Furthermore, novel catalyst structures are being explored to facilitate ketal transformations under specific conditions. One innovative approach involves the use of p-sulfonic acid-calix[n]arenes as catalysts for ketal hydrolysis, which has shown high efficiency in aqueous media. researcher.life Another area of investigation is the development of systems that allow for spatiotemporal control over catalyst generation, for instance, using a UV-generated catalyst to initiate ketal hydrolysis. researcher.life Such advanced systems could enable precise control over deprotection steps in complex, multi-step syntheses.
Table 1: Comparison of Catalytic Systems for Ketal Hydrolysis
| Catalyst Type | Mechanism | Advantages | Research Direction |
|---|---|---|---|
| Brønsted Acids | Protonation of ketal oxygen, formation of oxocarbenium ion intermediate. researchgate.net | Well-established, simple. | Milder acids, improved selectivity. |
| Lewis Acids | Coordination to ketal oxygen, facilitating C-O bond cleavage. purdue.edu | Can be tailored for specific substrates, avoids strongly acidic conditions. | Development of cooperative and bifunctional Lewis acid catalysts. nih.gov |
| Supramolecular Catalysts | Encapsulation and activation of substrates within a host molecule. researcher.life | High selectivity, potential for catalysis in unconventional media (e.g., basic solutions). | Design of new host-guest systems with tailored catalytic activity. |
| Photocatalysts | Light-induced generation of a catalytic species. researcher.life | Spatiotemporal control of the reaction. | Application in patterned materials and controlled release systems. |
Development of Asymmetric Syntheses via Ketal Intermediates
The rigid bicyclo[2.2.1]heptane framework of norbornanone makes it a valuable scaffold for asymmetric synthesis. The ketal group in 2-norbornanone dimethyl ketal can serve as a robust protecting group, allowing for stereocontrolled modifications elsewhere on the molecule. A key strategy in this area is the use of chiral auxiliaries. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com
In a typical sequence, a prochiral starting material is attached to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. youtube.com This creates a chiral substrate where one face is sterically shielded by the auxiliary. Subsequent reactions, like alkylations or aldol (B89426) additions, proceed with high diastereoselectivity because the incoming reagent is directed to the less hindered face. nih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
While this compound itself is achiral, its derivatives can be employed in asymmetric synthesis. For example, the norbornane (B1196662) skeleton can be functionalized and then resolved or subjected to asymmetric reactions. The ketal acts as a protecting group for the ketone functionality during these transformations. The development of novel organocatalytic methods for the stereoselective synthesis of bicyclic systems, such as proline-catalyzed annulations to form Wieland-Miescher ketone analogues, provides a conceptual basis for creating chiral norbornane-based structures with high enantiomeric excess. mdpi.com Future work in this area will likely focus on integrating the stability of the ketal protecting group with powerful asymmetric catalytic methods to construct complex, enantiomerically pure molecules built upon the norbornane framework.
Investigation of Biosynthetic Pathways and Biocatalytic Applications
Nature provides a blueprint for the efficient synthesis of complex molecules, and researchers are increasingly looking to biosynthetic pathways and biocatalysis for inspiration and practical application in chemistry.
Biosynthesis of Norbornane Structures: The norbornane skeleton is found in some natural products. For example, sordarin (B1681957) is a fungal diterpene glycoside that contains a norbornene core. nih.gov Its biosynthesis is proposed to diverge from a precursor named sordaricin. nih.gov The key step in forming the bicyclic structure is an intramolecular Diels-Alder reaction catalyzed by a dedicated enzyme, a Diels-Alderase. This discovery confirms that enzymes can catalyze cycloaddition reactions to form norbornene-containing compounds in nature and opens up the possibility of using or engineering such enzymes for synthetic purposes. nih.gov
Biocatalytic Applications: Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild conditions. biorbic.com Alcohol dehydrogenases (ADHs) have been successfully used for the stereoselective bioreduction of bicyclic ketones that are structurally related to norbornanone. mdpi.com For instance, the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one using ADHs from various sources can produce the corresponding alcohols with high enantiomeric excess. mdpi.com This demonstrates the potential for creating chiral alcohols from prochiral or racemic norbornanone derivatives.
Enzymatic hydrolysis of ketals is another area of interest. topic-breakdown.com Enzymes such as glycosidases and cellulases are highly efficient at cleaving acetal (B89532) and ketal linkages in carbohydrates. libretexts.orgorganicchemexplained.com The principles of their catalytic mechanisms could be applied to the development of enzymes tailored for the selective hydrolysis of non-natural ketals like this compound, offering a green alternative to acid catalysis for deprotection.
Table 2: Biocatalytic Reduction of a Norbornanone Analogue
| Biocatalyst Source | Substrate | Product Configuration | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Curvularia lunata | (rac)-bicyclo[3.2.0]hept-2-en-6-one | (1R, 5S, 6S)-endo-alcohol | >98% |
| Mortierella ramanniana | (rac)-bicyclo[3.2.0]hept-2-en-6-one | (1R, 5S, 6S)-endo-alcohol | >98% |
| Horse Liver ADH | (rac)-bicyclo[3.2.0]hept-2-en-6-one | (1S, 5R, 6R)-exo-alcohol | >95% |
| Thermoanaerobium brockii ADH | (rac)-bicyclo[3.2.0]hept-2-en-6-one | (1R, 5S, 6R)-exo-alcohol | >98% |
(Data adapted from studies on bicyclo[3.2.0]hept-2-en-6-one, a structural analogue of norbornanone). mdpi.com
Advanced Spectroscopic and Spectrometric Characterization of Reaction Intermediates
Understanding the precise mechanisms of reactions involving this compound requires sophisticated analytical techniques capable of identifying and characterizing transient intermediates. Advanced spectroscopic and spectrometric methods are crucial tools in this endeavor.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a powerful tool for analyzing the fragmentation pathways of molecules. Studies on peracetylated C-glycoside ketones have shown that molecules containing bicyclic ketal structures exhibit characteristic fragmentation patterns. nih.gov These patterns are dictated by the structure of the ketal ring. By analogy, detailed EI-MS analysis of this compound and its reaction products could reveal insights into its gas-phase chemistry and help identify intermediates in complex reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for structural elucidation. High-resolution NMR can provide detailed information about the stereochemistry and connectivity of norbornane derivatives. mdpi.com For studying reaction kinetics and mechanisms, in-situ NMR is particularly valuable. By monitoring the changes in the NMR spectrum over time, researchers can track the consumption of reactants and the formation of products and intermediates. This technique has been used to assess the hydrolysis kinetics of ketals by monitoring the disappearance of ketal signals and the appearance of ketone signals. researchgate.net
In-situ Spectroscopy: Beyond NMR, other in-situ spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor reactions in real-time. researchgate.netuu.nl These methods can provide information about the changes in functional groups during a transformation, such as the disappearance of C-O stretches of the ketal and the appearance of the C=O stretch of the ketone during hydrolysis. Utilizing these tools allows for a deeper understanding of reaction mechanisms, catalyst behavior, and the factors controlling reaction outcomes. researchgate.net
Computational Design of Novel Ketal-Based Reagents and Catalysts
Computational chemistry has become an essential tool for predicting reaction mechanisms and designing new molecules and catalysts with desired properties. ic.ac.uk These methods can be applied to the study of this compound to accelerate the discovery of novel reagents and catalytic systems.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, such as the hydrolysis of a ketal. ic.ac.uk By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction mechanism and identify the rate-determining step. For example, computational models of ketal hydrolysis can include explicit water molecules to simulate their role as proton transfer agents, providing a detailed picture of the reaction at a molecular level. ic.ac.uk
Catalyst Design: Computational methods are increasingly used for the de novo design of catalysts. researchgate.net For instance, the Rosetta methodology has been used to design enzymes for specific reactions, such as the Diels-Alder reaction. researchgate.net This process starts with a theoretical model of the reaction's transition state (a "theozyme"). Computational tools then search for or build a protein scaffold that can stabilize this transition state, effectively creating a new enzyme. researchgate.net This approach could be used to design novel enzymes or other catalysts specifically for transformations involving this compound, such as stereoselective hydrolysis or other functional group manipulations. The ability to computationally screen potential catalysts before undertaking experimental synthesis can significantly reduce the time and resources required for catalyst development. libretexts.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Norbornanone dimethyl ketal, and how do reaction conditions influence yield?
- Methodology : Acid-catalyzed ketalization is a primary method. For example, sulfamic acid has been used to catalyze cyclic ketal formation under reflux, with optimized molar ratios (e.g., 1:1.5 ketone:alcohol) and solvent selection (e.g., toluene) to minimize side reactions . Solid superacid catalysts (e.g., SO₄²⁻/MₓOᵧ) can achieve yields up to 78.1% by tuning temperature (80–120°C) and catalyst loading (3–5 wt%) . Solvent polarity and water removal (via Dean-Stark trap) are critical for equilibrium-driven reactions .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : Identify acetal carbon signals (δ ~101–102 ppm in ¹³C NMR) and confirm ketal formation via HMBC correlations between methoxy protons and the acetal carbon .
- Mass Spectrometry : Observe molecular ion peaks (e.g., m/z 170 for C₁₀H₁₈O₂) and fragmentation patterns characteristic of norbornane-derived ketals, such as loss of methoxy groups .
- Thermochemical Data : Compare experimental enthalpies of hydrolysis (ΔrH°) with literature values (e.g., -45.2 kJ/mol for similar norbornyl ketals) to assess stability .
Q. What are the key stability considerations for storing and handling this compound?
- Methodology : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Monitor for acid exposure (e.g., trace HCl in solvents), which accelerates decomposition. Purity can be validated via periodic GC-MS or TLC analysis using silica gel plates (ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How do reaction additives and solvent systems influence the cyclization efficiency of this compound?
- Methodology : Systematic optimization is required. For example:
- Additives : Pyridinium acids (e.g., pyridinium p-toluenesulfonate) can enhance cyclization rates by stabilizing transition states, as shown in analogous ketal reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but compete for hydrogen bonding, while non-polar solvents (e.g., hexane) favor entropy-driven reactions .
- Temperature Gradients : Lower temperatures (0–25°C) reduce byproduct formation in sensitive systems, while higher temperatures (80–100°C) accelerate equilibration .
Q. What mechanistic insights explain contradictory kinetic data in acid-catalyzed ketalization of 2-Norbornanone?
- Methodology :
- Isotopic Labeling : Use deuterated methanol (CD₃OD) to track methoxy group incorporation and identify rate-determining steps (e.g., hemiketal vs. ketal formation) .
- Computational Modeling : DFT studies can reveal steric effects from the norbornane skeleton, which may slow nucleophilic attack compared to acyclic ketones .
- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates and resolve discrepancies between reported rate constants .
Q. How can advanced spectroscopic techniques resolve ambiguities in ketal stereochemistry?
- Methodology :
- NOESY NMR : Detect spatial proximity between norbornane bridgehead protons and methoxy groups to assign axial/equatorial configurations .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and torsional strain in the norbornane framework, which may influence reactivity .
Data Contradictions and Validation
- Thermochemical Discrepancies : Reported ΔrH° values for norbornyl ketal hydrolysis vary by ±5 kJ/mol depending on measurement techniques (e.g., calorimetry vs. computational models). Cross-validate using high-purity samples and standardized protocols .
- Catalyst Performance : Conflicting yield data for solid superacids (e.g., 78.1% vs. 65%) may arise from differences in catalyst activation (calcination temperature) or substrate moisture content. Pre-drying reagents and catalysts under vacuum is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
